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Compound of Interest

Compound Name: Disperse Red 4

Cat. No.: B1583526

Introduction: C.I. 60755, chemically known as 1-hydroxy-4-(p-toluidino)anthraquinone and
widely recognized as Solvent Violet 13 or Disperse Blue 72, is a synthetic dye with significant
applications in the coloring of various plastics and resins. Its vibrant reddish-blue hue and good
stability make it a valuable colorant in industries ranging from cosmetics to electronics. This
technical guide provides an in-depth exploration of the primary synthesis pathways of C.1.
60755, detailing the reaction mechanisms, experimental protocols, and key quantitative data
for researchers, scientists, and professionals in drug development and materials science.

Synthesis Pathways and Mechanisms

The industrial synthesis of C.l. 60755 predominantly revolves around the condensation reaction
between a 1,4-disubstituted anthraquinone derivative and p-toluidine. Several variations of this
core reaction have been developed to improve yield, purity, and environmental footprint.

Primary Synthesis Route: Condensation of 1,4-
Dihydroxyanthraquinone with p-Toluidine

The most common and established method for synthesizing Solvent Violet 13 is the direct
condensation of 1,4-dihydroxyanthraquinone (also known as quinizarin) with p-toluidine.[1][2]
The reaction can also utilize the leuco form of 1,4-dihydroxyanthraquinone.[1][2]

Reaction Mechanism: The underlying mechanism is a nucleophilic aromatic substitution. The
amino group of p-toluidine acts as a nucleophile, attacking one of the carbon atoms bearing a
hydroxyl group in the anthraquinone ring. The reaction is often facilitated by a catalyst, such as
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boric acid, which can activate the anthraquinone substrate. An oxidation step may be required
to convert the intermediate back to the anthraquinone chromophore.

A general representation of this synthesis pathway is illustrated below:

[ 1,4-Dihydroxyanthragquinone j

‘ p-Toluidine I ‘

I Condensation C.l. 60755
(Solvent Violet 13)

Catalyst
(e.g., Boric Acid)

Click to download full resolution via product page

Caption: Primary synthesis route of C.I. 60755.

Alternative Synthesis: One-Pot Reaction from 1,4-
Dihydroxyanthraquinone and p-Nitrotoluene

An alternative, more environmentally friendly "one-pot" synthesis method has been developed
to avoid the direct handling of the highly toxic p-toluidine.[3][4] This process starts with p-
nitrotoluene, which is reduced in situ to p-toluidine before condensation with 1,4-
dihydroxyanthraquinone.
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Reaction Mechanism: This method involves a two-step reaction sequence within a single
vessel. First, the nitro group of p-nitrotoluene is reduced to an amino group using a reducing
agent, typically iron powder and hydrogen gas.[3][5] The newly formed p-toluidine then
undergoes a condensation reaction with 1,4-dihydroxyanthraquinone, as described in the
primary route. An oxidation step with air is performed at the end of the reaction.[3][5]

The workflow for this one-pot synthesis is depicted below:

Initial Reactants

p-Nitrotoluene

Reducing Agent | _______
(Fe powder, H2)

( 1,4-Dihydroxyanthraquinone j

Reaction Steps

p-Toluidine intermediate
g Condensation Oxidation (Air) C.l. 60755

In-situ Reduction

Click to download full resolution via product page
Caption: One-pot synthesis workflow for C.I. 60755.

Experimental Protocols and Data

The following tables summarize quantitative data and experimental conditions from various
reported synthesis methods.

Table 1: Reactants and Stoichiometry for One-Pot
Synthesis
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Mass Ratio

(relative to 1,4-
Reactant Role . _ Reference
dihydroxyanthraqui

none)

1,4-

Dihydroxyanthraquino ~ Substrate 1 [5]
ne

Methanol Solvent 1.1-3.0 [5]
p-Nitrotoluene Amine Precursor 0.5-0.7 [5]
Iron Powder Reducing Agent 0.04-0.12 [5]
Boric Acid Catalyst 0.1-0.3 [5]
Hydrochloric Acid Post-treatment 0.2-0.8 [5]

ble 2: Reaction Conditions for One-Pot Synthesi

Parameter Value Duration Reference
Hydrogenation

Reduction 50 - 60 °C Not specified [5]
Temperature

Insulation Reaction

60 -70°C > 2 hours [5]
Temperature
Condensation
) 90 - 100 °C > 5 hours [5]
Reaction Temperature
Beating Temperature N
60 -70°C Not specified [5]

(with HCI)

Table 3: Synthesis in lonic Liquid
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Reactant Quantity Role Reference
N-butylimidazole 890 kg lonic Liquid Precursor  [2]

Zinc Chloride 44.5 kg Auxiliary [2]

Ethyl Chloride Gas 485 kg lonic Liquid Precursor  [2]

1,4-

Dihydroxyanthraquino 820 kg Substrate [1]

ne

1,4-

Dihydroxyanthraquino 142 kg Substrate [1]

ne Leuco

p-Methylaniline (p- )
o 430 kg Nucleophile [1]
Toluidine)

Table 4: Reaction Conditions and Yield for lonic Liquid

Synthesis
Parameter Value Reference
lonic Liquid Preparation Not specified (slow introduction 2]
Temperature of gas)

lonic Liquid Heating

75-85°C [2]
Temperature
Condensation Reaction

95-105°C [2]
Temperature
Cooling Temperature for

o 40 -50 °C [2]

Filtration
Final Product Yield 1189 kg (90.2%) [1]
HPLC Purity 95.63% [1]

Detailed Methodologies
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One-Pot Synthesis from p-Nitrotoluene:

Charge a pressure vessel with methanol, 1,4-dihydroxyanthraquinone, p-nitrotoluene, iron
powder, and boric acid.[5]

Seal the container and replace the atmosphere with nitrogen.[5]
Stir and heat the mixture to 50-60 °C.[5]
Introduce hydrogen gas to initiate the hydrogenation reduction of p-nitrotoluene.[5]

After the hydrogen uptake ceases, maintain the temperature at 60-70 °C for at least 2 hours.

[5]

Increase the temperature to 90-100 °C and hold for over 5 hours to facilitate the
condensation reaction.[5]

After the condensation is complete, cool the mixture and release the pressure.[5]
Introduce air to perform an oxidation step.[5]
Add hydrochloric acid and stir at 60-70 °C for beating.[5]

Filter the resulting solid, wash with water, and dry to obtain Solvent Violet 13.[5]

Synthesis in lonic Liquid:

Prepare the ionic liquid by reacting N-butylimidazole and an auxiliary (e.g., zinc chloride) with
chloroethane gas in a high-pressure container.[2]

Heat the prepared ionic liquid to 75-85 °C.[2]

Add 1,4-dihydroxyanthraquinone, its leuco form, and p-toluidine to the heated ionic liquid.[2]
Increase the temperature to 95-105 °C to carry out the condensation reaction.[2]

After the reaction, cool the mixture to 40-50 °C.[2]

Perform suction filtration to separate the product.[2]
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e The resulting filter cake is subjected to post-treatment, including washing, to obtain the final
Solvent Violet 13 product.[2]

Conclusion

The synthesis of C.I. 60755 (Solvent Violet 13) is a well-established process in industrial
chemistry, with ongoing developments aimed at improving safety and environmental
sustainability. The primary synthesis routes involve the condensation of a 1,4-
dihydroxyanthraquinone species with p-toluidine. The one-pot synthesis from p-nitrotoluene
represents a significant advancement by avoiding the direct use of highly toxic p-toluidine. The
use of ionic liquids as a reaction medium also presents a modern approach to this synthesis.
The provided data and protocols offer a comprehensive overview for researchers and
professionals engaged in the study and application of this important dye.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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